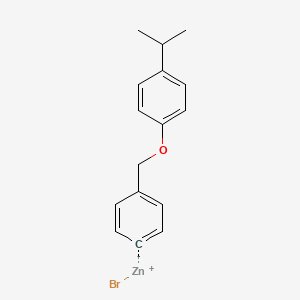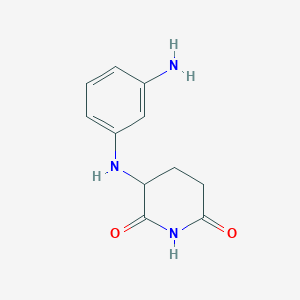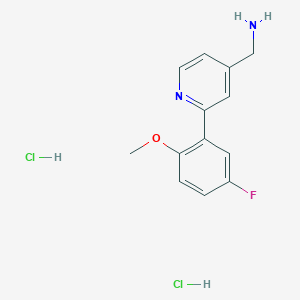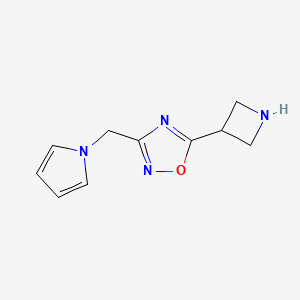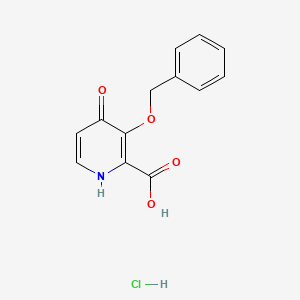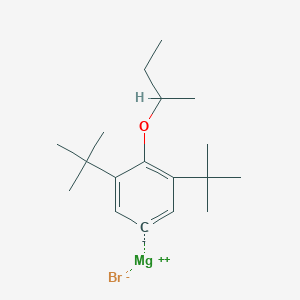
(4-sec-Butyloxy-3,5-di-t-butylphenyl)magnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-sec-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The presence of the sec-butyloxy and tert-butyl groups in its structure makes it a unique reagent with specific reactivity and stability characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-sec-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide typically involves the reaction of 4-sec-butyloxy-3,5-di-tert-butylbromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Generally maintained at room temperature or slightly elevated.
Solvent: THF is used as the solvent due to its ability to stabilize the Grignard reagent.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion of the starting material.
Industrial Production Methods
On an industrial scale, the production of (4-sec-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of larger reactors, continuous flow systems, and automated control of reaction parameters to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
(4-sec-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Used in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, and esters are common substrates.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF or other ethers are typically used to stabilize the Grignard reagent.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Coupled Products: Formed in cross-coupling reactions, leading to the formation of new carbon-carbon bonds.
科学的研究の応用
(4-sec-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and natural products.
Material Science: Employed in the preparation of polymers and advanced materials.
Medicinal Chemistry: Utilized in the synthesis of drug candidates and bioactive compounds.
Catalysis: Acts as a reagent in catalytic processes to form carbon-carbon bonds.
作用機序
The mechanism of action of (4-sec-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This leads to the formation of new carbon-carbon bonds. The molecular targets include carbonyl compounds, halides, and other electrophiles. The pathways involved are typically nucleophilic addition and substitution reactions.
類似化合物との比較
Similar Compounds
- (4-sec-butyloxy-3,5-dimethylphenyl)magnesium bromide
- (4-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide
Uniqueness
(4-sec-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide is unique due to the presence of both sec-butyloxy and tert-butyl groups, which provide specific steric and electronic properties. These properties influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
特性
分子式 |
C18H29BrMgO |
|---|---|
分子量 |
365.6 g/mol |
IUPAC名 |
magnesium;2-butan-2-yloxy-1,3-ditert-butylbenzene-5-ide;bromide |
InChI |
InChI=1S/C18H29O.BrH.Mg/c1-9-13(2)19-16-14(17(3,4)5)11-10-12-15(16)18(6,7)8;;/h11-13H,9H2,1-8H3;1H;/q-1;;+2/p-1 |
InChIキー |
UYWQOSYIHHADBX-UHFFFAOYSA-M |
正規SMILES |
CCC(C)OC1=C(C=[C-]C=C1C(C)(C)C)C(C)(C)C.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


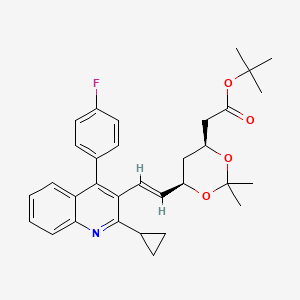
![5-((R)-2-Methoxy-2-oxo-1-(o-tolyl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide](/img/structure/B14885163.png)
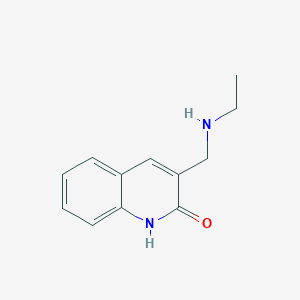
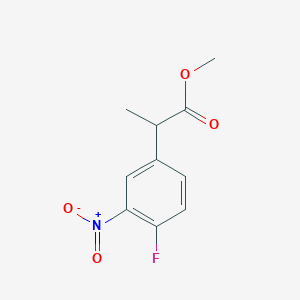
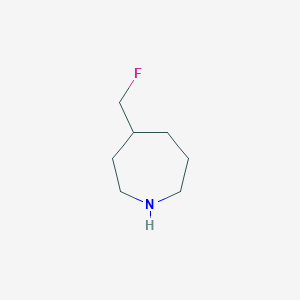
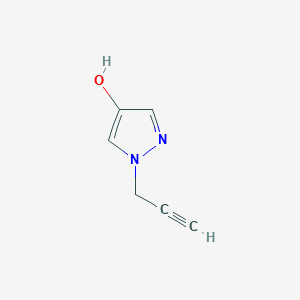

![7-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14885218.png)

